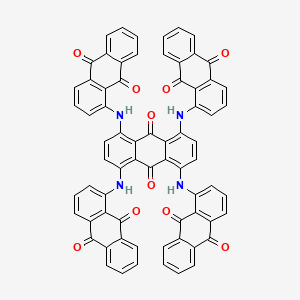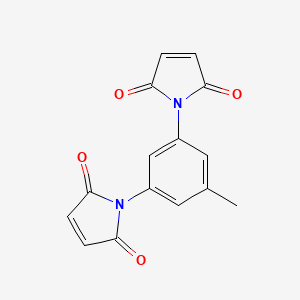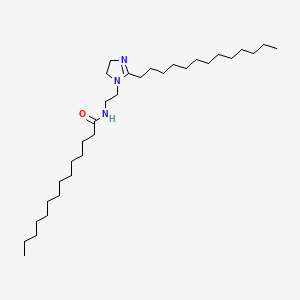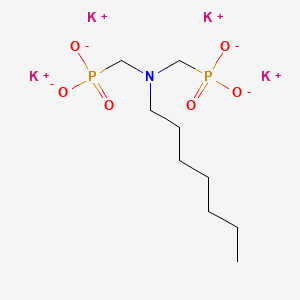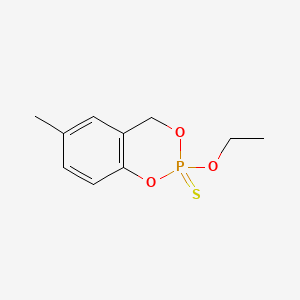
4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide is a heterocyclic compound that contains phosphorus, sulfur, and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide group to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and heterocyclic chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide include other heterocyclic compounds containing phosphorus and sulfur, such as:
- 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-oxide
- Pyridoxine cyclic phosphate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for certain applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
42109-74-0 |
|---|---|
Formule moléculaire |
C10H13O3PS |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
2-ethoxy-6-methyl-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine |
InChI |
InChI=1S/C10H13O3PS/c1-3-11-14(15)12-7-9-6-8(2)4-5-10(9)13-14/h4-6H,3,7H2,1-2H3 |
Clé InChI |
DCZSMDTZLPYQIF-UHFFFAOYSA-N |
SMILES canonique |
CCOP1(=S)OCC2=C(O1)C=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


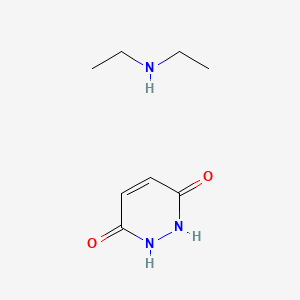
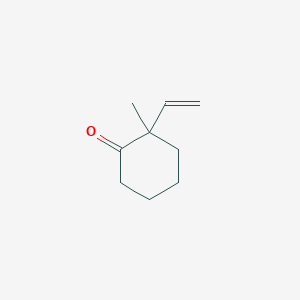
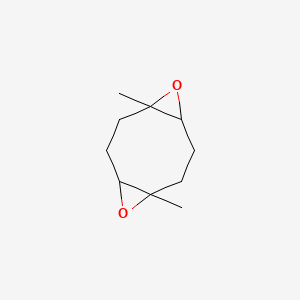
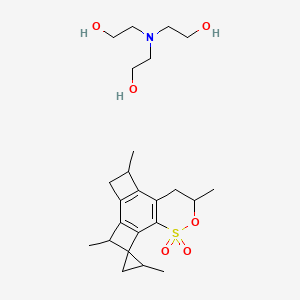
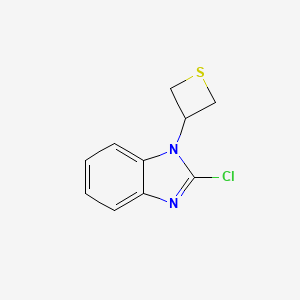
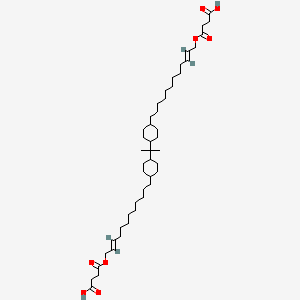
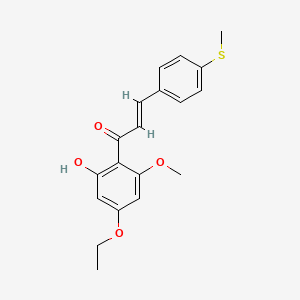
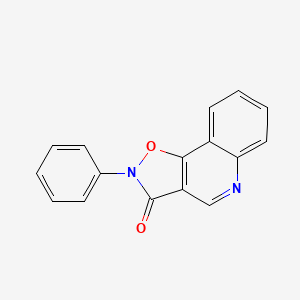
![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)

